molecular formula C16H15BrN2O3 B1390317 1-Boc-5-bromo-3-cyanoacetylindole CAS No. 1171917-36-4

1-Boc-5-bromo-3-cyanoacetylindole

Cat. No. B1390317
CAS RN: 1171917-36-4
M. Wt: 363.21 g/mol
InChI Key: MGKRJEHVQMHKNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has gained significant attention in the field of scientific research. Research on 1-Boc-4-bromo-3-cyanoacetylindole includes the development of new synthetic routes and modifications to improve its biological activities and functional properties.


Molecular Structure Analysis

The 1-Boc-5-bromo-3-cyanoacetylindole molecule contains a total of 38 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 ketone (aromatic) .


Chemical Reactions Analysis

The molecule contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules.


Physical And Chemical Properties Analysis

The compound’s low solubility and poor bioavailability limit its application as a drug candidate, and modifications or derivatizations are necessary to overcome these limitations.

Scientific Research Applications

Cancer Research

Indole derivatives, such as this compound, have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their various biologically vital properties .

Microbial Research

In addition to cancer research, indole derivatives are also used in the study of microbes . Their unique properties make them useful in the development of new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and more .

Life Science Research

This compound is used in life science research, including cell biology, genomics, proteomics, and other fields .

Chromatography and Mass Spectrometry

It is also used in chromatography and mass spectrometry, which are essential techniques in analytical chemistry .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Therefore, this compound could be used in the synthesis of various alkaloids .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKRJEHVQMHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-bromo-3-cyanoacetylindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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